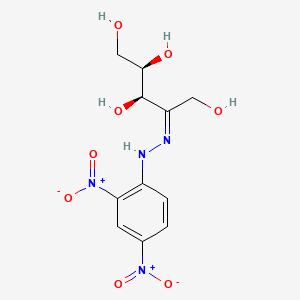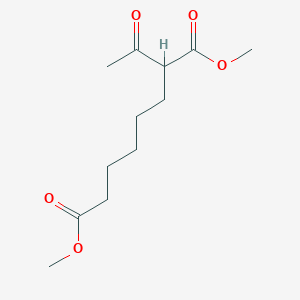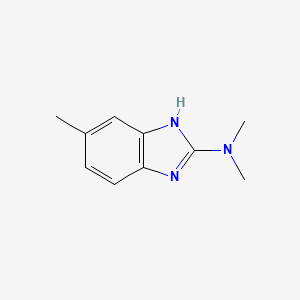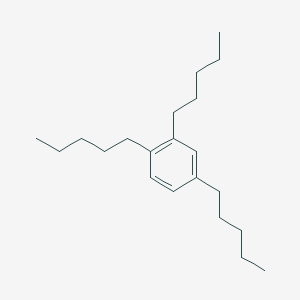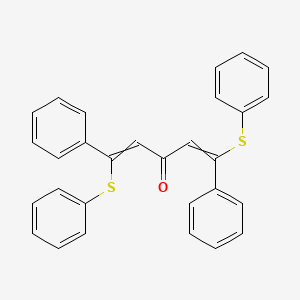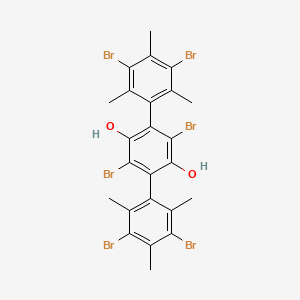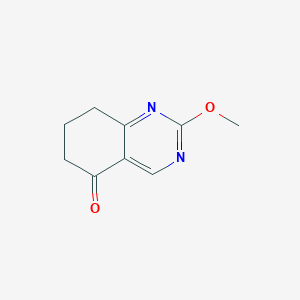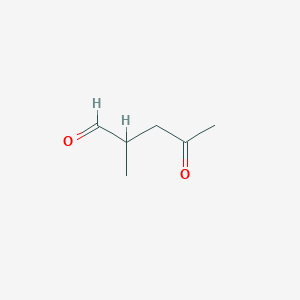
2-Methyl-4-oxopentanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-oxopentanal is an organic compound with the molecular formula C6H10O2. It is an aldehyde with a ketone functional group, making it a unique compound with interesting chemical properties. This compound is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
2-Methyl-4-oxopentanal can be synthesized through several methods. One common method involves the oxidation of 2-methyl-4-pentanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out under acidic conditions to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, this compound is produced through the catalytic dehydrogenation of 2-methyl-4-pentanol. This process involves passing the alcohol vapors over a catalyst, such as copper or silver, at elevated temperatures. The dehydrogenation reaction results in the formation of the desired aldehyde.
化学反応の分析
Types of Reactions
2-Methyl-4-oxopentanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 2-methyl-4-oxopentanoic acid.
Reduction: The compound can be reduced to 2-methyl-4-pentanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: 2-Methyl-4-oxopentanoic acid.
Reduction: 2-Methyl-4-pentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Methyl-4-oxopentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyl-4-oxopentanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
類似化合物との比較
2-Methyl-4-oxopentanal can be compared with other similar compounds, such as:
2-Methyl-4-pentanol: The alcohol precursor to this compound.
2-Methyl-4-oxopentanoic acid: The oxidized form of this compound.
4-Oxopentanal: A structurally similar compound with different substituents.
The uniqueness of this compound lies in its dual functional groups (aldehyde and ketone), which allow it to participate in a wide range of chemical reactions and make it a valuable intermediate in organic synthesis.
特性
CAS番号 |
23260-39-1 |
|---|---|
分子式 |
C6H10O2 |
分子量 |
114.14 g/mol |
IUPAC名 |
2-methyl-4-oxopentanal |
InChI |
InChI=1S/C6H10O2/c1-5(4-7)3-6(2)8/h4-5H,3H2,1-2H3 |
InChIキー |
IDAHIBMEKOEBRG-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2Z)-2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B14717479.png)
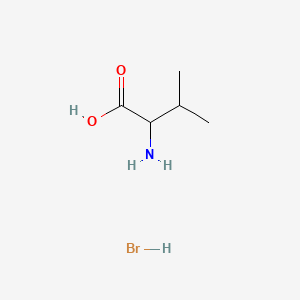
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid](/img/structure/B14717494.png)
